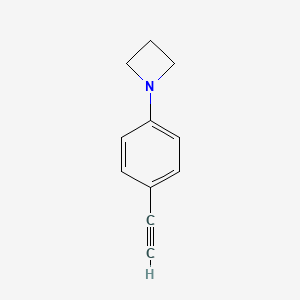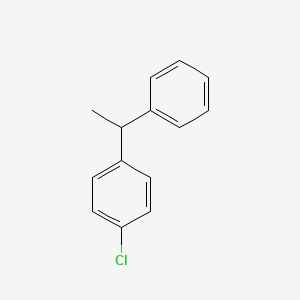
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes both fluorine and trifluoromethoxy groups, imparts distinct chemical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but differs in its boronic acid functionality.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains similar fluorinated aromatic structure but with an isocyanate group.
Uniqueness
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is unique due to its combination of fluorine and trifluoromethoxy groups attached to an isonicotinic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H7F4NO3 |
|---|---|
分子量 |
301.19 g/mol |
IUPAC名 |
3-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-10-9(12(19)20)4-5-18-11(10)7-2-1-3-8(6-7)21-13(15,16)17/h1-6H,(H,19,20) |
InChIキー |
UVDFVYNEGBAXKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)








![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)

